Trazodone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Treatment of Insomnia:

Trazodone is widely studied for its effectiveness in treating insomnia, particularly in individuals with co-existing depression. Research shows it improves sleep quality by:

- Promoting sleep onset: Studies demonstrate trazodone's ability to shorten the time it takes to fall asleep .

- Enhancing sleep maintenance: Trazodone helps individuals stay asleep longer throughout the night .

- Normalizing sleep architecture: Trazodone increases deep sleep stages, which are crucial for restorative sleep .

Treatment of Depression:

Research suggests trazodone might be as effective as other antidepressants, particularly for individuals experiencing sleep disturbances . Additionally, it shows potential benefits for:

- Reducing anxiety: Trazodone possesses mild anxiolytic (anxiety-reducing) properties, which may be helpful for individuals with depression and anxiety symptoms .

- Improving cognitive function: Some studies suggest trazodone might improve cognitive function in individuals with depression, although further research is needed to confirm this .

Other Investigative Applications:

While not currently approved for these uses, ongoing research explores trazodone's potential in treating:

- Alcohol use disorder: Studies suggest trazodone might help reduce alcohol cravings and withdrawal symptoms .

- Chronic pain: Trazodone's sedative and pain-relieving properties are being investigated for managing chronic pain conditions .

- Neurodegenerative disorders: Preliminary research suggests trazodone might have neuroprotective effects and could potentially play a role in managing neurodegenerative conditions like Alzheimer's disease .

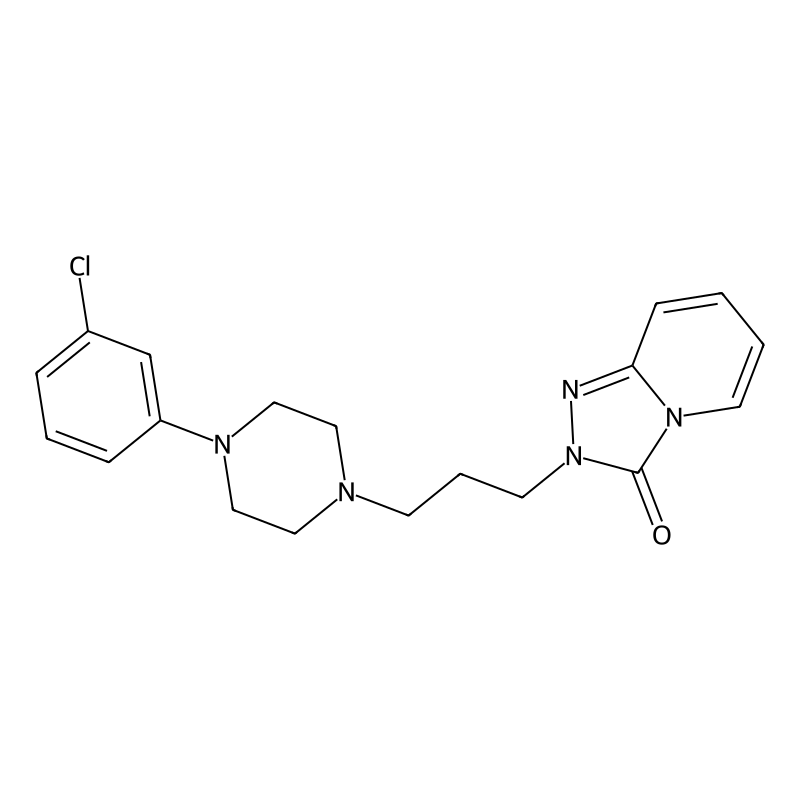

Trazodone is a pharmaceutical compound classified as a serotonin antagonist and reuptake inhibitor (SARI), primarily used as an antidepressant. It is a triazolopyridine derivative, characterized by its unique structure, which includes a phenylpiperazine moiety. The chemical formula of trazodone is , and it has a molecular weight of approximately 371.86 g/mol . Trazodone is typically administered orally and is well-absorbed, with a bioavailability ranging from 65% to 80% .

Trazodone's mechanism of action is not fully understood but likely involves multiple neurotransmitter systems. It is known to inhibit the reuptake of serotonin, but unlike SSRIs, it also affects norepinephrine and histamine signaling []. This complex interaction might explain its effectiveness in treating depression alongside its sedative properties [].

Trazodone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, which converts it into an active metabolite known as m-chlorophenylpiperazine (mCPP) . The metabolic pathways include:

- N-dealkylation: This process generates mCPP and other metabolites.

- Hydroxylation: Leading to various hydroxylated metabolites.

- N-oxidation: Another pathway contributing to the formation of different metabolites.

The elimination of trazodone from the body occurs through urine, with a biphasic half-life that varies significantly among individuals .

Trazodone exhibits a multifaceted mechanism of action. It primarily inhibits the reuptake of serotonin, enhancing its availability in the synaptic cleft. Additionally, trazodone acts as an antagonist at several receptors, including:

- Serotonin type 2 receptors: This contributes to its antidepressant effects.

- Histamine receptors: Its antihistaminic properties lead to sedation.

- Alpha-1 adrenergic receptors: This action may help alleviate anxiety symptoms.

Trazodone's ability to modulate neurotransmitter levels makes it effective in treating major depressive disorder and anxiety disorders .

The synthesis of trazodone involves several key steps:

- Formation of the triazolopyridine core: This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the piperazine moiety: Typically achieved through nucleophilic substitution reactions.

- Chlorination: The introduction of the chlorine atom on the phenyl ring is performed using chlorinating agents.

Trazodone is primarily prescribed for:

- Major depressive disorder: It helps alleviate symptoms of depression through its serotonergic activity.

- Insomnia: Due to its sedative properties, trazodone is often used off-label for sleep disorders.

- Anxiety disorders: Its anxiolytic effects make it beneficial for patients with anxiety.

In addition to these primary uses, trazodone has been explored for various off-label applications, including chronic pain management and post-traumatic stress disorder .

Trazodone exhibits significant interactions with other medications, particularly those affecting cytochrome P450 enzymes. Key interactions include:

- CYP3A4 inhibitors: Medications such as clarithromycin and ketoconazole can increase trazodone levels, leading to heightened effects and potential toxicity .

- CYP3A4 inducers: Drugs like carbamazepine can decrease trazodone plasma levels, reducing its efficacy.

- Central nervous system depressants: Co-administration with alcohol or benzodiazepines may enhance sedation and increase the risk of respiratory depression .

Monitoring for adverse effects is crucial when trazodone is used alongside these substances.

Similar Compounds

Trazodone shares similarities with several other compounds in terms of structure and mechanism of action. Notable similar compounds include:

- Etoperidone

- Lorpiprazole

- Mepiprazole

Comparison TableCompound Class Key Mechanism Unique Feature Trazodone Serotonin antagonist/reuptake inhibitor Inhibits serotonin reuptake; receptor antagonism Sedative properties Etoperidone Antidepressant Similar serotonergic modulation Less sedative effect compared to trazodone Lorpiprazole Antidepressant Acts on serotonin receptors Unique receptor selectivity Mepiprazole Antidepressant Serotonin modulation Distinct pharmacokinetic profile

| Compound | Class | Key Mechanism | Unique Feature |

|---|---|---|---|

| Trazodone | Serotonin antagonist/reuptake inhibitor | Inhibits serotonin reuptake; receptor antagonism | Sedative properties |

| Etoperidone | Antidepressant | Similar serotonergic modulation | Less sedative effect compared to trazodone |

| Lorpiprazole | Antidepressant | Acts on serotonin receptors | Unique receptor selectivity |

| Mepiprazole | Antidepressant | Serotonin modulation | Distinct pharmacokinetic profile |

Trazodone's unique combination of serotonergic activity and receptor antagonism distinguishes it from these similar compounds, making it particularly effective for both depression and insomnia .

Crystalline Polymorphs and Hydration States

Trazodone’s solid-state behavior is characterized by its ability to form multiple crystalline hydrates, which differ in hydrogen-bonding networks and molecular packing. Two newly characterized dihydrate polymorphs (β and γ) provide insights into the role of water molecules in stabilizing distinct conformational states [1] [3].

β- and γ-Trazodone Dihydrate Configurations

The β-polymorph crystallizes in the monoclinic space group $$ P2_1/n $$, with an asymmetric unit containing one trazodone molecule and two water molecules. Infinite zigzag chains of hydrogen-bonded water molecules are stabilized by interactions with the piperazine N4 atom and the triazole-ring carbonyl O1 atom [1] [3]. In contrast, the γ-polymorph ($$ Z' = 2 $$) features two independent trazodone molecules and four water molecules per asymmetric unit. Despite pseudo-symmetry suggesting a higher-space-group arrangement, the γ-form retains a distinct packing motif with alternating organic and aqueous layers [1] [3].

Both polymorphs share a common hydrogen-bonding topology: water molecules act as donors to N4 and O1, forming chains that propagate along crystallographic axes. However, the γ-polymorph exhibits stronger pseudo-symmetry, with near-identical conformations between its two independent molecules (root-mean-square overlay fit = 0.044 Å) [1] [3].

Table 1: Key Structural Differences Between Trazodone Dihydrate Polymorphs

| Parameter | α-Polymorph [Refcode ZEXPAW] | β-Polymorph | γ-Polymorph |

|---|---|---|---|

| Space Group | $$ P2_1/c $$ | $$ P2_1/n $$ | $$ P2_1/c $$ |

| Propyl Chain Conformation | Gauche-anti | Anti-gauche | Anti-anti |

| Torsion Angle ε2 (°) | 64.3 | -55.2 | -175.7 |

| Torsion Angle ε3 (°) | -179.8 | 64.3 | -175.7 |

Propyl Chain Conformational Isomerism

The propyl chain linking the triazole and piperazine moieties adopts distinct conformations across polymorphs, classified as true conformational polymorphs due to torsion angle differences exceeding 95° [1] [3]:

- α-Polymorph: Gauche-anti conformation (ε2 = 64.3°, ε3 = -179.8°) with steric clashes between the triazole and piperazine groups.

- β-Polymorph: Anti-gauche conformation (ε2 = -55.2°, ε3 = 64.3°), minimizing steric repulsion but introducing torsional strain.

- γ-Polymorph: Anti-anti conformation (ε2 = -175.7°, ε3 = -175.7°), achieving maximal separation of bulky substituents and presumed highest stability [1] [3].

Hirshfeld surface analysis reveals shortened contacts (< sum of van der Waals radii) at N4 and O1, correlating with strong O–H···N/O hydrogen bonds. In contrast, weak C–H···Cl interactions (H···Cl ≈ 3.5 Å) contribute minimally to lattice stabilization [1] [3].

Molecular Modeling of Receptor Binding Sites

Triazolopyridine-Piperazine Scaffold Optimization

The triazolopyridine core serves as a rigid planar moiety, while the piperazine ring’s chair conformation enables adaptable hydrogen bonding. In the β- and γ-polymorphs, the exocyclic N4–C9 bond occupies an equatorial position, orienting the propyl chain for optimal interactions with hydrophobic pockets [1] [3]. The carbonyl O1 atom, with a calculated dipole moment of ~3.5 D, acts as a hydrogen-bond acceptor, a feature exploitable in designing analogues with enhanced receptor affinity.

Table 2: Hydrogen-Bond Acceptor Strengths in Trazodone Polymorphs

| Atom | Bond Length (Å) | Bond Angle (°) | Role in Stabilization |

|---|---|---|---|

| O1 | 1.23–1.24 | 156–162 | Accepts H-bonds from water |

| N4 | 1.46–1.48 | 145–152 | Accepts H-bonds from water |

| Cl1 | 1.72–1.74 | N/A | Weak C–H···Cl interactions |

Steric Effects in Heteroaromatic Substitutions

The anti-anti conformation of the γ-polymorph positions the chlorophenyl group 7.8 Å from the triazole ring, reducing steric hindrance compared to the β-form (5.2 Å separation). Molecular dynamics simulations suggest that bulkier substitutions at the triazole 3-position would destabilize the anti-anti conformation, favoring gauche arrangements with reduced receptor binding pocket compatibility [1] [3].

Trazodone undergoes extensive hepatic metabolism through multiple cytochrome P450-mediated pathways, with CYP3A4 and CYP2D6 serving as the primary enzymes responsible for its biotransformation [1] [2] [3]. The metabolic conversion of trazodone involves several distinct enzymatic pathways that produce both active and inactive metabolites, significantly influencing the drug's pharmacological profile.

CYP3A4-Dependent N-Dealkylation

The N-dealkylation pathway represents the most clinically significant metabolic route for trazodone, with CYP3A4 serving as the predominant enzyme responsible for this biotransformation [1] [2]. This pathway accounts for approximately 70% of trazodone's hepatic metabolism, making it the major route of drug elimination [4].

In vitro studies using human liver microsomal preparations have definitively established that trazodone N-dealkylation to m-chlorophenylpiperazine (mCPP) is mediated exclusively by CYP3A4 [1] [2]. Correlation studies with sixteen different human liver microsomal preparations demonstrated that mCPP formation correlated significantly with CYP3A4 activity only, with no correlation observed with other cytochrome P450 isoforms [1]. When trazodone was incubated with microsomes from cells expressing individual human CYP enzymes, including CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, only CYP3A4-expressing microsomes resulted in detectable mCPP formation [1] [2].

The kinetic parameters for this reaction have been characterized, with trazodone demonstrating a Km value of approximately 100 μM for CYP3A4-mediated N-dealkylation [1] [2]. The high Km value indicates that trazodone exhibits linear pharmacokinetics at therapeutic concentrations, as plasma levels typically remain below the saturation threshold [2]. This linear relationship has important clinical implications, as it suggests that trazodone clearance is highly sensitive to changes in CYP3A4 enzyme activity or concentration [2].

The CYP3A4-mediated N-dealkylation pathway involves the cleavage of the piperazinyl nitrogen bond, resulting in the formation of two primary products: mCPP and triazolopyridinpropionic acid [5] [6]. Approximately 20% of an administered trazodone dose is recovered in urine as triazolopyridinpropionic acid and its conjugates, providing indirect evidence for the quantitative significance of this metabolic pathway [2].

The selectivity of CYP3A4 for trazodone N-dealkylation has been further confirmed through inhibition studies using ketoconazole, a selective CYP3A4 inhibitor. Ketoconazole produced concentration-dependent inhibition of mCPP formation in both human liver microsomes and CYP3A4-expressing cell microsomes, with complete abolition of metabolite formation at high inhibitor concentrations [1] [2]. In contrast, quinidine, a specific CYP2D6 inhibitor, showed no effect on trazodone N-dealkylation, confirming the exclusive role of CYP3A4 in this pathway [1].

CYP2D6 Hydroxylation Pathways

While CYP3A4 is responsible for trazodone N-dealkylation, CYP2D6 plays a crucial role in the subsequent metabolism of the active metabolite mCPP [7] [3]. The CYP2D6-mediated hydroxylation of mCPP represents a critical secondary metabolic pathway that influences the duration and intensity of mCPP's pharmacological effects.

CYP2D6 specifically catalyzes the p-hydroxylation of mCPP to form 4-hydroxy-mCPP (OH-mCPP) [7]. This reaction has been extensively characterized through correlation studies with human liver microsomes, where OH-mCPP production correlated significantly with CYP2D6 activity [7]. The specificity of this reaction was confirmed using microsomes from cells expressing individual CYP enzymes, where only CYP2D6-expressing microsomes produced detectable OH-mCPP formation [7].

The CYP2D6-mediated hydroxylation pathway exhibits high specificity for the para position of the chlorophenyl ring in mCPP [7]. This regioselectivity is critical for the formation of reactive quinone imine intermediates, which can undergo further biotransformation or conjugation reactions [3]. Quinidine, a specific CYP2D6 inhibitor, produces concentration-dependent inhibition of OH-mCPP formation, confirming the exclusive role of CYP2D6 in this metabolic pathway [7].

Recent studies have revealed that CYP2D6 also mediates the bioactivation of mCPP through a distinct hydroxylation pathway [3]. This bioactivation involves initial 4'-hydroxylation of mCPP, leading to the formation of reactive quinone imine intermediates [3]. These intermediates can form glutathione conjugates, indicating potential hepatotoxic liability [3]. The formation of these reactive metabolites is mediated specifically by CYP2D6, as evidenced by selective inhibition with quinidine and confirmation using CYP2D6-expressing microsomes [3].

The clinical significance of CYP2D6-mediated mCPP metabolism is underscored by genetic polymorphisms in this enzyme. Individuals with poor or intermediate CYP2D6 metabolizer phenotypes may experience elevated mCPP concentrations due to impaired hydroxylation capacity [8]. This genetic variation can lead to enhanced or prolonged pharmacological effects of mCPP, potentially contributing to adverse reactions or altered therapeutic response [8].

Active Metabolite Profiling

The biotransformation of trazodone produces several metabolites, with m-chlorophenylpiperazine (mCPP) being the most pharmacologically significant. Understanding the metabolite profile is essential for comprehending trazodone's clinical effects and potential drug interactions.

m-Chlorophenylpiperazine (mCPP) Pharmacodynamics

m-Chlorophenylpiperazine represents the primary active metabolite of trazodone, formed through CYP3A4-mediated N-dealkylation [1] [2]. This metabolite exhibits distinct pharmacological properties that contribute significantly to the overall therapeutic profile of trazodone treatment.

The pharmacokinetic characteristics of mCPP differ substantially from those of the parent compound. In humans, mCPP concentrations typically range from 1-20% of trazodone plasma levels [9]. The metabolite exhibits a longer elimination half-life compared to trazodone, ranging from 2.6 to 16.0 hours versus 4.1 to 14.6 hours for the parent drug [6]. This extended half-life results in accumulation of mCPP during chronic trazodone administration, potentially contributing to delayed-onset or persistent pharmacological effects [6].

The serotonergic activity of mCPP is characterized by complex receptor interactions across multiple 5-HT receptor subtypes [10] [11]. mCPP functions as a partial agonist at 5-HT2C receptors with very high affinity (Ki: 3.4-251 nM), making this its primary mechanism of action [12] [13]. At 5-HT1A receptors, mCPP acts as a partial agonist with high affinity (Ki: 44-400 nM), contributing to its anxiogenic and neuroendocrine effects [14] [15].

The compound demonstrates antagonist activity at 5-HT2A receptors (Ki: 32-398 nM) and 5-HT2B receptors (Ki: 3.2-63 nM), effects that may contribute to its antidepressant properties [12] [13]. At 5-HT3 receptors, mCPP functions as an antagonist with lower affinity (Ki: 427 nM), potentially contributing to its anti-nausea effects [12].

Beyond serotonergic mechanisms, mCPP exhibits significant adrenergic activity. The compound demonstrates agonist activity at α2-adrenergic receptors (Ki: 112-570 nM), which may contribute to its anxiolytic effects through central noradrenergic modulation [14] [16]. At α1-adrenergic receptors, mCPP functions as an antagonist (Ki: 97-2900 nM), potentially contributing to hypotensive effects [14].

The neuroendocrine effects of mCPP are well-documented and clinically significant. Administration of mCPP results in robust increases in prolactin, cortisol, and ACTH secretion [17] [11]. These effects are mediated primarily through 5-HT2C receptor activation and serve as biomarkers for central serotonergic activity [17]. The magnitude of hormonal response shows considerable inter-individual variation, potentially reflecting genetic differences in mCPP metabolism or receptor sensitivity [17].

mCPP also exhibits behavioral and psychological effects that can influence the therapeutic profile of trazodone. The metabolite is known to produce anxiogenic effects, including increased anxiety, panic symptoms, and dysphoria [12] [18]. These effects appear to be mediated through 5-HT2C receptor activation and may contribute to the initial anxiety that some patients experience when starting trazodone therapy [12].

Metabolite-Receptor Affinity Comparative Analysis

A systematic comparison of receptor binding affinities between trazodone and its major metabolite mCPP reveals significant differences in pharmacological profiles that influence the overall therapeutic effects of trazodone treatment.

5-HT1A Receptor Interactions: mCPP demonstrates superior binding affinity at 5-HT1A receptors compared to trazodone, with Ki values of 44-400 nM versus 143-2400 nM for trazodone [19] [20]. Both compounds function as partial agonists at this receptor, but mCPP exhibits higher intrinsic activity [19]. This difference is particularly significant given the role of 5-HT1A receptors in antidepressant efficacy and anxiolytic effects [19].

5-HT2A Receptor Profiles: Both trazodone and mCPP demonstrate similar binding affinities at 5-HT2A receptors, with trazodone showing Ki values of 14-32 nM and mCPP exhibiting Ki values of 32-398 nM [21] [12]. However, their functional activities differ significantly. Trazodone functions as a potent antagonist at 5-HT2A receptors, contributing to its sedative and antidepressant effects [21]. In contrast, mCPP exhibits antagonist activity with potentially different functional consequences [12].

5-HT2C Receptor Binding: mCPP demonstrates exceptional affinity for 5-HT2C receptors with Ki values of 3.4-251 nM, representing one of its highest-affinity interactions [12] [13]. This very high affinity, combined with its partial agonist activity, makes 5-HT2C receptors the primary pharmacological target for mCPP [22]. Trazodone exhibits moderate affinity for 5-HT2C receptors, primarily functioning as an antagonist [21].

Adrenergic Receptor Comparisons: At α2-adrenergic receptors, mCPP demonstrates significantly higher affinity (Ki: 112-570 nM) compared to trazodone (IC50: 4.5 μM), representing approximately 7-fold greater potency [14] [16]. This difference is pharmacologically significant, as α2-adrenergic agonism contributes to anxiolytic effects and may explain some of the unique properties of chronic trazodone therapy [16].

Serotonin Transporter Interactions: Both compounds interact with the serotonin transporter (SERT) with similar affinities, showing Ki values of 160-280 nM for trazodone and 202-432 nM for mCPP [23] [24]. However, their functional activities differ substantially. Trazodone functions primarily as a reuptake inhibitor, while mCPP exhibits substrate activity, potentially leading to reverse transport and increased synaptic serotonin concentrations [23].

Pharmacological Significance: The comparative analysis reveals that mCPP possesses higher intrinsic activity at most serotonergic targets compared to trazodone [19]. This finding suggests that chronic trazodone administration may result in a pharmacological profile shift as mCPP accumulates over time [6]. The metabolite's superior binding affinity at 5-HT1A, 5-HT2C, and α2-adrenergic receptors may contribute to delayed-onset therapeutic effects and explain why some patients experience improved efficacy with continued trazodone treatment [19].

Clinical Implications: The differential receptor binding profiles between trazodone and mCPP have important clinical implications. The higher potency of mCPP at multiple receptor targets suggests that individual differences in CYP3A4 and CYP2D6 activity may significantly influence therapeutic response [7]. Patients with high CYP3A4 activity may experience enhanced mCPP formation, potentially leading to increased therapeutic benefit but also greater risk of mCPP-related adverse effects [1].

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 3.21 (est)

2.9

Decomposition

Appearance

Melting Point

86-87 °C, also reported as mp 96 °C

White, odorless plates from ethanol, MP: 223 °C. Sparingly soluble in water, ethanol, methanol, chloroform. Practically insoluble in common organic solvents. UV max (water): 211, 246, 274, 312 nm (epsilon = 50100, 11730, 3840, 3840) /Trazodone hydrochloride/

86 - 87 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Trazodone is included in the database.

Trazodone hydrochloride tablets USP are indicated for the treatment of major depressive disorder (MDD) in adults. The efficacy of trazodone hydrochloride tablets has been established in trials with the immediate release formulation of trazodone. /Included in US product label/

Although trazodone has been used in the treatment of schizophrenic disorder, the drug is less effective than chlorpromazine. Depressive symptomatology may improve during trazodone therapy, but the drug does not appear to relieve psychotic symptoms in most schizophrenic patients. Based on limited data, trazodone has little value when used alone in patients with chronic schizophrenic disorder without depression; however, it may be a useful adjunct to antipsychotic agents (e.g., phenothiazines) in patients with chronic schizophrenic disorder and associated depression. Unlike tricyclic antidepressants, trazodone does not appear to worsen psychotic symptoms in these patients. /NOT included in US product label/

For more Therapeutic Uses (Complete) data for TRAZODONE (11 total), please visit the HSDB record page.

Pharmacology

Trazodone is a synthetic triazolopyridine derivative, antidepressant and sedative Trazodone acts as a serotonin uptake inhibitor, chemically unrelated to tricyclic, tetracyclic, or other antidepressants. It is effective in patients with schizoaffective disorders; major depressive disorders; and depressive disorders associated with insomnia and anxiety. (NCI04)

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AX - Other antidepressants

N06AX05 - Trazodone

Mechanism of Action

The precise mechanism of antidepressant action of trazodone is unclear, but the drug has been shown to selectively block the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. The effects of serotonin may thus be potentiated. Unlike other antidepressant agents (e.g., tricyclic antidepressants), trazodone may have a dual effect on the central serotonergic system. Animal studies indicate that trazodone acts as a serotonin agonist at high doses (6-8 mg/kg), while at low doses (0.05-1 mg/kg), it antagonizes the actions of serotonin. Trazodone does not appear to influence the reuptake of dopamine or norepinephrine within the CNS; however, animal studies indicate that trazodone may enhance release of norepinephrine from neuronal tissue. Trazodone does not cause serotonin release in vitro.

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Vapor Pressure

Pictograms

Irritant

Impurities

Other CAS

Absorption Distribution and Excretion

Less than 1% of an oral dose is excreted unchanged in the urine. In a pharmacokinetic study, about 60-70% of radiolabeled was excreted urine within 48 hours. Approximately 9-29% was found to be excreted in feces over a range of 60 to 100 hours. According to the FDA medical review, the kidneys are responsible for 70 to 75% of trazodone excretion. About 21% of trazodone is reported to be excreted by the fecal route and 0.13% of the parent drug is eliminated in the urine as unchanged drug.

A single-dose pharmacokinetic study of 8 volunteers taking trazodone determined a volume of distribution of 0.84 +/- 0.16 L/kg. The FDA medical review of trazodone reports a volume of distribution of 0.47 to 0.84 L/kg.

A decrease in total apparent clearance (5.1 versus 10.8 L/h) was seen elderly volunteers in the fasted state when compared with younger volunteers. Another pharmacokinetic study determined the total body clearance of trazodone to be 5.3 +/- 0.9 L/hr in 8 healthy patients taking a single dose of trazodone.

Following oral administration of single doses of 25, 50, or 100 mg of trazodone to healthy, fasted adults in another study, mean peak plasma trazodone concentrations were 490, 860, and 1620 ng/mL, respectively. The areas under the plasma concentration-time curves (AUCs) were 3.44, 5.95, and 11.19 ug-hr/mL, for the 25-, 50-, and 100-mg doses, respectively. Limited crossover data are available comparing AUCs in fasted and nonfasted patients; however, it appears that the presence of food slightly increases the AUC for trazodone.

Following oral administration of a single 25-mg dose of radiolabeled trazodone to healthy adults in one study, mean peak plasma drug concentrations of 650 and 480 ng/mL occurred at 1.5 and 2.5 hours after ingestion, in the fasted and nonfasted state, respectively.

/MILK/ The excretion of breast milk was studied in six lactating women following the oral administration of a single trazodone tablet (50 mg). The milk/plasma ratio of trazodone based on area under the plasma and milk curves was small: 0.142 +/- 0.045 (mean +/- s.d.). Assuming that the babies would drink 500 mL 12 h-1, they would be exposed to less than 0.005 mg kg-1 as compared to 0.77 mg kg-1 for the mothers. It is concluded that exposure of babies to trazodone via breast milk is very small.

Peak plasma concentrations of trazodone occur approximately 1 hour after oral administration when the drug is taken on an empty stomach or 2 hours after oral administration when taken with food. Following oral administration of multiple doses of trazodone (25 mg 2 or 3 times daily), steady-state plasma concentrations of the drug are usually attained within 4 days and exhibit wide interpatient variation.

For more Absorption, Distribution and Excretion (Complete) data for TRAZODONE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Trazodone is extensively metabolized in the liver via hydroxylation, oxidation, N-oxidation, and splitting of the pyridine ring. A hydroxylated metabolite and oxotriazolopyridinpropionic acid (an inactive metabolite excreted in urine) are conjugated with glucuronic acid. Results of in vitro studies indicate that metabolism of trazodone to an active metabolite, m-chlorophenylpiperazine, is mediated by the cytochrome P-450 (CYP) 3A4 isoenzyme. The manufacturers state that other metabolic pathways involved in metabolism of trazodone have not been well characterized. Results from animal studies indicate that trazodone does not induce its own metabolism.

In vitro studies in human liver microsomes show that trazodone is metabolized, via oxidative cleavage, to an active metabolite, m-chlorophenylpiperazine (mCPP) by CYP3A4. Other metabolic pathways that may be involved in the metabolism of trazodone have not been well characterized. Trazodone is extensively metabolized; less than 1% of an oral dose is excreted unchanged in the urine.

Approximately 70-75% of an oral dose of trazodone is excreted in urine within 72 hours of administration, principally as metabolites. About 20% of an oral dose of trazodone is excreted in urine as oxotriazolopyridinpropionic acid and its conjugates, and about 10% as a dihydrodiol metabolite; less than 1% of a dose is excreted unchanged. The remainder of an oral dose of the drug is excreted in feces via biliary elimination, principally as metabolites.

Trazodone has known human metabolites that include 1-(3-Chlorophenyl)piperazine, p-Hydroxytrazodone, and Trazodone epoxide.

Undergoes extensive hepatic metabolism via hydroxylation, N-dealkylation, N-oxidation and splitting of the pyridine ring. Cytochrome P450 (CYP) 3A4 catalyzes the formation of the major active metabolite, m-chlorophenylpiperazine (m-CPP). Metabolites may be further conjugated to glucuonic acid or glutathione. CYP2D6 is responsible for 4'-hydroxylation of m-CPP and the formation of at least one glutathione conjugates of m-CPP, a quinone imine-sulhydryl adduct. Oxotriazolopyridinpropionic acid, an inactive metabolite, and its conjugates account for about 20% of the total excreted oral dose. Less than 1% of the oral dose is excreted unchanged. Approximately 70-75% of the dose is eliminated in urine with the remainder being excreted in feces via biliary elimination. Half Life: Undergoes biphasic elimination with an initial phase t1/2 α of 3-6 hours and a terminal phase t1/2 β of 5-9 hours.

Associated Chemicals

Wikipedia

AM-251_(drug)

FDA Medication Guides

Desyrel

Oleptro

Trazodone Hydrochloride

TABLET, EXTENDED RELEASE;ORAL

ANGELINI PHARMA

07/17/2014

Drug Warnings

All patients being treated with antidepressants for any indication should be monitored appropriately and observed closely for clinical worsening, suicidality, and unusual changes in behavior, especially during the initial few months of a course of drug therapy, or at times of dose changes, either increases or decreases. The following symptoms, anxiety, agitation, panic attacks, insomnia, irritability, hostility, aggressiveness, impulsivity, akathisia (psychomotor restlessness), hypomania, and mania, have been reported in adult and pediatric patients being treated with antidepressants for major depressive disorder as well as for other indications, both psychiatric and nonpsychiatric. Although a causal link between the emergence of such symptoms and either the worsening of depression and/or the emergence of suicidal impulses has not been established, there is concern that such symptoms may represent precursors to emerging suicidality.

The development of a potentially life-threatening serotonin syndrome or neuroleptic malignant syndrome (NMS)-like reactions have been reported with antidepressants alone and may occur with trazodone treatment, but particularly with concomitant use of other serotoninergic drugs (including SSRIs, SNRIs and triptans) and with drugs that impair metabolism of serotonin (including monoamine oxidase inhibitors (MAOIs)), or with antipsychotics or other dopamine antagonists. Serotonin syndrome symptoms may include mental status changes (e.g., agitation, hallucinations, and coma), autonomic instability (e.g., tachycardia, labile blood pressure, and hyperthermia), neuromuscular aberrations (e.g., hyperreflexia, incoordination) and/or gastrointestinal symptoms (e.g., nausea, vomiting, and diarrhea). Serotonin syndrome, in its most severe form, can resemble neuroleptic malignant syndrome, which includes hyperthermia, muscle rigidity, autonomic instability with possible rapid fluctuation of vital signs, and mental status changes.

A major depressive episode may be the initial presentation of bipolar disorder. It is generally believed (though not established in controlled trials) that treating such an episode with an antidepressant alone may increase the likelihood of precipitation of a mixed/manic episode in patients at risk for bipolar disorder. Whether any of the symptoms described for clinical worsening and suicide risk represent such a conversion is unknown. However, prior to initiating treatment with an antidepressant, patients with depressive symptoms should be adequately screened to determine if they are at risk for bipolar disorder; such screening should include a detailed psychiatric history, including a family history of suicide, bipolar disorder, and depression. It should be noted that trazodone hydrochloride tablets is not approved for use in treating bipolar depression.

For more Drug Warnings (Complete) data for TRAZODONE (32 total), please visit the HSDB record page.

Biological Half Life

The half-life of trazodone in the initial phase is about 3-6 hours and the half-life in the terminal phase is about 5-9 hours.

... Following IV administration /of trazodone HCl to beagle dogs/, the mean +/- SD elimination half-life /was/ 169 +/- 53 minutes ... . Following oral administration, the mean +/- SD elimination half-life /was/ 166 +/- 47 minutes ... .

In dogs after 8 mg/kg IV, volume of distribution was (all value are means ) 2.53 L/kg, elimination half life 169 minutes, and plasma total body clearance was 11.15 mL/min/kg. After 8 mg/kg PO, bioavailability was 85%, and elimination half life was 166 minutes, peak plasma levels occurred at 445 minutes (mean), but there was wider inter-subject variation (+ or - 271 minutes).

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: trazodone hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)

Analyte: trazodone hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification)

Analyte: trazodone hydrochloride; matrix: chemical purity; procedure: liquid chromatography with detection at 254 nm and comparison to standards

For more Analytic Laboratory Methods (Complete) data for TRAZODONE (7 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. /Trazadone hydrochloride/

Interactions

... Three clinically significant cases of suspected trazodone & warfarin interactions were identified in a retrospective chart review based on changes in the prothrombin time (PT) & international normalized ratio (INR) that were not explained by other factors. In each of the cases, the INR changed by > or = 1.0 after the initiation or discontinuation of trazodone. In the patients who started trazodone, a subsequent decr in the PT & INR resulted; conversely, the PT & INR increased in the patient who stopped trazodone therapy. Although none of the patients experienced adverse effects due to the marked changes in PT & INR, the warfarin dosages had to be adjusted accordingly on initiation & discontinuation of trazodone. ... These cases show that there is a potentially clinically significant interaction between trazodone & warfarin. The time to onset of the interaction is variable; the mechanism behind it is not known, but it may involve substrate or protein-binding competition. ... The use of trazodone on an as-needed basis for sleep is strongly discouraged in patients who are receiving warfarin, due to the difficulty of achieving a therapeutic PT & INR. Until more is known, patients & clinicians should be educated about this potential interaction & monitor for changes in the anticoagulant effects when trazodone is initiated or stopped.

... Pharmacologic treatment of emotional disorders in HIV-infected patients can be more easily optimized by understanding of potential interactions of psychotropic drugs with medications used to treat HIV infection & its sequelae. ... Biotransformation of the antidepressant trazodone to its principal metabolite, meta-chlorophenylpiperazine (mCPP), was studied in vitro using human liver microsomes & heterologously expressed individual human cytochromes. Interactions of trazodone with the azole antifungal agent, ketoconazole, & with human immunodeficiency virus protease inhibitors (HIVPIs) were studied in the same system. ... Formation of mCPP from trazodone in liver microsomes had a mean (+/- SE) K(m) value of 163 (+/- 21) micromol/l. Ketoconazole, a relatively specific CYP3A inhibitor, impaired mCPP formation consistent with a competitive mechanism, having an inhibition constant (K(i)) of 0.12 (+/- 0.01) micromol/l. Among heterologously expressed human cytochromes, only CYP3A4 mediated formation of mCPP from trazodone; the K(m) was 180 micromol/l, consistent with the value in microsomes. The HIVPI ritonavir was a potent inhibitor of mCPP formation in liver microsomes (K(i) = 0.14 +/- 0.04 micromol/l). The HIVPI indinavir was also a strong inhibitor, whereas saquinavir & nelfinavir were weaker inhibitors. ... CYP3A-mediated clearance of trazodone is inhibited by ketoconazole, ritonavir & indinavir, & indicates the likelihood of pharmacokinetic interactions in vivo.

The effects of trazodone on subjective & objective sleep parameters were compared to those of placebo in a double-blind design in seven patients who developed insomnia during treatment with the selective & reversible MAO-A inhibitor, brofaromine. Trazodone significantly increased deep sleep & altered the architecture of sleep in these patients. Subjectively, patients reported a better & deeper sleep. No negative interactions between brofaromine & trazodone were observed & side-effects were minimal. A low dose of trazodone may be a safe & effective agent in the treatment of MAO-I induced insomnia.

For more Interactions (Complete) data for TRAZODONE (18 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Low-Dose Trazodone for Delirium in Patients with Cancer Who Received Specialist Palliative Care: A Multicenter Prospective Study

Isseki Maeda, Shinichiro Inoue, Keiichi Uemura, Hitoshi Tanimukai, Yutaka Hatano, Naosuke Yokomichi, Koji Amano, Keita Tagami, Kazuhiro Yoshiuchi, Asao Ogawa, Satoru Iwase, Phase-R Delirium Study Group, Eric Achatz, Hirofumi Abo, Tatsuo Akechi, Nobuya Akizuki, Daisuke Fujisawa, Shingo Hagiwara, Takeshi Hirohashi, Takayuki Hisanaga, Kengo Imai, Shuji Inada, Satoshi Inoue, Aio Iwata, Keisuke Kaneishi, Akifumi Kumano, Yoshinobu Matsuda, Takashi Matsui, Yoshihisa Matsumoto, Naoki Matsuo, Kaya Miyajima, Ichiro Mori, Sachiyo Morita, Rika Nakahara, Nobuhisa Nakajima, Hiroyuki Nobata, Takuya Odagiri, Toru Okuyama, Akihiro Sakashita, Ken Shimizu, Contrib Contrib, Yuki Sumazaki Watanabe, Emi Takeuchi, Mari Takeuchi, Ryohei Tatara, Akihiro Tokoro, Megumi Uchida, Hiroaki Watanabe, Ritsuko Yabuki, Toshihiro YamauchiPMID: 33577386 DOI: 10.1089/jpm.2020.0610

Abstract

Clinical usefulness of trazodone for delirium in patients receiving palliative care is unclear.To examine the safety and effectiveness of trazodone for delirium.

A secondary analysis of a multicenter prospective observational study.

The setting involves nine psycho-oncology consultation services and 14 inpatient palliative care units in Japan.

The measurement involves the Delirium Rating Scale (DRS) Revised-98 for effectiveness and the CTCAE (Common Terminology Criteria for Adverse Events) version 4 for safety assessments.

Thirty-eight patients enrolled the study. Mean age was 75 years. After three-day observation, the DRS total score (11.6 ± 5.3 to 8.7 ± 6.5 [difference -2.9, 95% confidence interval -5.3 to -0.5,

= 0.02]); sleep-wake cycle disturbance (

= 0.047), lability of affect (

< 0.001), and motor agitation subscales (

< 0.001) were significantly decreased. The most frequent adverse event was somnolence (

= 9).

Low-dose trazodone treatment was generally safe and may be effective in reducing delirium severity.

Investigation of the effects of orally administered trazodone on intraocular pressure, pupil diameter, physical examination variables, and sedation level in healthy equids

Alexandra L Moss, Rachel L Hritz, Rachel C Hector, Kathryn L WotmanPMID: 33480276 DOI: 10.2460/ajvr.82.2.138

Abstract

To investigate the effects of orally administered trazodone on intraocular pressure (IOP), pupil diameter measured in the vertical plane (ie, vertical pupil diameter [VPD]), selected physical examination variables, and sedation level in healthy equids.7 horses and 1 pony.

Food was withheld for 12 hours prior to drug administration. After baseline (time 0) sedation scoring, physical examination, and measurement of IOP and VPD, equids received 1 dose (approx 6 mg/kg) of trazodone orally. Examination and measurement procedures were repeated 0.5, 1, 2, 4, 8, 12, and 24 hours after drug administration. Blood samples were collected at each time point for analysis of plasma trazodone concentrations. Repeated-measures analysis was used to compare examination results between downstream time points and baseline.

7 of 8 equids had mild sedation from 0.5 to 8 hours after treatment; compared with baseline values, mean IOP was significantly lower from 0.5 hours to 8 hours, mean VPD was significantly smaller at 0.5 hours, and mean rectal temperature was significantly lower from 1 to 8 hours after drug administration. Adverse effects (signs of excitement in 1 equid and sweating in 4) were self-limiting and considered minor. Mean maximum plasma concentration of trazodone was 1,493 ng/mL 0.75 hours after administration, and terminal half-life of the drug was 9.96 hours.

The described oral dose of trazadone elicited sedation with a few self-limiting adverse effects in the study sample. Drug effects on IOP and VPD may alter ocular examination findings. Further investigation is warranted prior to use of trazodone for sedation in equids, particularly those with ophthalmic conditions.

Patient Education Is Associated With Reduced Delay to Presentation for Management of Ischemic Priapism: A Retrospective Review of 123 Men

Rahul Dutta, Ethan L Matz, Tyler L Overholt, William B Anderson, Nicholas A Deebel, Matthew Cowper, Ryan P Terlecki, Kyle A ScarberryPMID: 33422447 DOI: 10.1016/j.jsxm.2020.11.017

Abstract

Adverse outcomes secondary to ischemic priapism (IP) are associated with time to presentation and management.To characterize patterns in presentation delay as a function of etiology and patient education regarding IP risk.

Following institutional review board approval, charts of IP patients presenting to our institution from 2010 to 2020 were reviewed. One episode of IP per patient was included for analysis.

Priapism duration in patients presenting with IP.

We identified 123 unique patients with IP. Common etiologies included erectogenic intracavernosal injection (24%), trazodone (16%), and other psychiatric medications (16%). Patients with sickle cell anemia or trait and intracavernosal injection-related IP presented sooner than idiopathic cases and those from psychiatric medication (P < .001). Etiology and provider education on IP risk were associated with presentation ≥ 24 hours. Upon multivariate analysis, only a lack of provider education was independently associated with presentation ≥ 24 hours.

Men who received provider-based education on the risk of IP associated with their condition or medication regimen were more likely to seek prompt medical attention for IP and, therefore, less likely to require surgery.

This manuscript represents one of the largest series on priapism, an area of urologic practice in need of more evidence-based guidance. The numbers are not inflated by including multiple episodes per patient, and the data collected include etiology, time to presentation, and treatment. Limitations include a retrospective chart review study design at a single institution.

Educational initiatives on the risk of IP associated with particular disease states and medications should target at-risk individuals, as well as prescribers of medications associated with IP. Dutta1 R, Matz1 EL, Overholt TL, et al. Patient Education Is Associated With Reduced Delay to Presentation for Management of Ischemic Priapism: A Retrospective Review of 123 Men. J Sex Med 2021;18:385-390.

PHARMACOKINETICS AND CLINICAL EFFECTS OF A SINGLE ORAL DOSE OF TRAZODONE IN THE DOMESTIC GOAT (

Yasmeen Prud'homme, Shannon T Ferrell, Francis Beaudry, Guy Beauchamp, Sylvain Nichols, Marion DesmarchelierPMID: 33480570 DOI: 10.1638/2019-0242

Abstract

Trazodone is an antianxiety medication commonly used in human and veterinary medicine. Stress-related trauma is the leading cause of morbidity and mortality in wild ruminant species. Trazodone could reduce stress and allow safer capture and handling, thus having a positive effect on their welfare. The objective of this study was to describe the clinical effects and pharmacokinetic profile of an oral dose of trazodone in domestic goats () as a model for wild ruminants. A pilot study using ethograms and accelerometers identified an oral dose of 10 mg/kg as optimal to reduce activity levels. This dose resulted in a 502% increase in time spent sleeping (

=0.0016) and a 623% increase in time spent lying down (

=0.01). Additionally, there were reductions of 72% in time spent grooming (

=0.02), 49% in time spent moving (

=0.01), and 87% in time spent observing (

=0.0002). Activity levels were significantly decreased by 31% for 4 hr following administration (

=0.049). There were no observed adverse effects. Time spent eating or ruminating was not affected by trazodone administration (

> 0.05). The pharmacokinetics of trazodone following a single oral dose of 10 mg/kg in 7 goats was assessed. All animals achieved plasma concentrations over 130 ng/ml, a level considered therapeutic in humans and dogs, for a mean of 6.4 ± 5.0 hr. Mean terminal half-life was 10.55 ± 6.80 hr. All goats achieved maximum concentration within 5-15 min and still had detectable plasma levels at 24 hr. Trazodone appears promising to decrease stress in exotic ruminant species. Further research is warranted to establish its efficacy in other ruminant species and clinical situations.

Suspected hepatotoxicity secondary to trazodone therapy in a dog

Alexandria Arnold, Ashley Davis, Tina Wismer, Justine A LeePMID: 33378129 DOI: 10.1111/vec.13028

Abstract

To describe a case of suspected hepatotoxicity in a dog secondary to administration of trazodone.A 6-year-old, neutered, mixed breed dog was evaluated for a progressive increased liver enzyme activity over a 6-week period. The patient originally presented for raisin toxicosis, and hence, was having serial blood work monitoring performed. Trazodone was initially started at that time due to severe separation anxiety while hospitalized (consistently 5 out of 7 days of the week, for a 6-week duration). Due to continued increased liver enzyme activity, extensive workup was performed which included abdominal ultrasound, leptospirosis titers, bile acids, and liver biopsies. Histopathologic findings were consistent with acute hepatotoxicity. In the absence of other toxicants and the close proximity to drug administration, a drug-induced hepatopathy secondary to trazodone was presumed. Following discontinuation of trazodone therapy, the hepatopathy completely resolved and the patient fully recovered.

While acute hepatotoxicity has been reported in human medicine secondary to the administration of trazodone, this is the first reported case of suspected hepatotoxicity in a dog secondary to trazodone therapy. Veterinary professionals should be aware of the rare potential adverse effect that may be seen in canine patients secondary to trazodone therapy. Appropriate clinicopathologic monitoring should occur in patients on chronic trazodone therapy.

Trazodone improves obstructive sleep apnea after ischemic stroke: a randomized, double-blind, placebo-controlled, crossover pilot study

Chung-Yao Chen, Chia-Ling Chen, Chung-Chieh YuPMID: 33625584 DOI: 10.1007/s00415-021-10480-2

Abstract

Low arousal threshold plays a part in the pathogenesis of obstructive sleep apnea (OSA) and may be improved by sedatives. Sedative antidepressants are frequently prescribed for stroke patients due to their high prevalence of insomnia and depression. However, the effect of sedative antidepressants on the severity of OSA in stroke patients has not been studied well.In a double-blinded randomized crossover pilot study, 22 post-acute ischemic stroke patients (mean age, 61.7 ± 10.6 y) with OSA received 100 mg of trazodone or a placebo just before polysomnography, with approximately 1 week between measures. The study also measured baseline heart rate variability and 24-h ambulatory blood pressure.

Administration of trazodone significantly increased the percentage time of slow-wave sleep (31.5 ± 13.2 vs. 18.4 ± 8.7%; P < 0.001) and improved almost all the parameters of OSA severity, including the apnea-hypopnea index (AHI, 25.4 ± 15.4 vs. 39.1 ± 18.4 events/h; P < 0.001), the respiratory arousal index (9.8 (5.8-11.95) vs. 14.1 (11.3-18.7) events/h; P < 0.001), and the minimum oxygen saturation (80.2 ± 9.1 vs. 77.1 ± 9.6%; P = 0.016). Responders to therapy (AHI reduced by > 50%; n = 7/22) had predominant OSA during rapid-eye-movement sleep and decreased sympathetic tone, as reflected in significantly lower mean blood pressure, diastolic blood pressure, and normalized low-frequency power.

Obstructive sleep apnea with comorbid ischemic stroke may be a distinctive phenotype which responds quite well to trazodone, decreasing OSA severity without increasing nocturnal hypoxia.

Clinicaltrials.gov:

, 2019/11/10.

New Pharmaceutical Salts of Trazodone

Jolanta Jaśkowska, Przemysław Zaręba, Anna Drabczyk, Agnieszka Kozak, Izabela D Madura, Zbigniew Majka, Edyta PindelskaPMID: 33540851 DOI: 10.3390/molecules26030769

Abstract

New pharmaceutically acceptable salts of trazodone (trazodone hydrogen bromide and trazodone 1-hydroxy-2-naphthonic acid) for the treatment of central nervous system disorders are synthesized and described. Although trazodone salts are poorly crystalline, single-crystal X-ray diffraction data for trazodone 1-hydroxy-2-naphthonic acid were collected and analyzed as well as compared to the previously described crystal structure of commercially available trazodone hydrochloride. The powder samples of all new salts were characterized by Fourier transform infrared spectroscopy, X-ray diffraction andC solid-state nuclear magnetic resonance spectroscopy. Spectroscopic studies were supported by gauge including projector augmented wave (GIPAW) calculations of carbon chemical shielding constants. The main goal of our research was to find salts with better physicochemical properties and to make an attempt to associate them with both the anion structure and the most prominent interactions exhibited by the protonated trazodone cation. The dissolution profiles of trazodone from tablets prepared from various salts with lactose monohydrate were investigated. The studies revealed that salts with simple anions show a fast release of the drug while the presence of more complex anion, more strongly interacting with the cation, effects a slow-release profile of the active substance and can be used for the preparation of the tables with a delay or prolonged mode of action.

Trazodone effects on developing brain

Zeljka Korade, Luke B Allen, Allison Anderson, Keri A Tallman, Thiago C Genaro-Mattos, Ned A Porter, Karoly MirnicsPMID: 33526772 DOI: 10.1038/s41398-021-01217-w

Abstract

Trazodone (TRZ) is a commonly prescribed antidepressant with significant off-label use for insomnia. A recent drug screening revealed that TRZ interferes with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC). Recognizing the well-documented, disruptive effect of 7-DHC on brain development, we designed a study to analyze TRZ effects during pregnancy. Utilizing an in vivo model and human biomaterial, our studies were designed to also account for drug interactions with maternal or offspring Dhcr7 genotype. In a maternal exposure model, we found that TRZ treatment increased 7-DHC and decreased desmosterol levels in brain tissue in newborn pups. We also observed interactions between Dhcr7 mutations and maternal TRZ exposure, giving rise to the most elevated toxic oxysterols in brains of Dhcr7pups with maternal TRZ exposure, independently of the maternal Dhcr7 genotype. Therefore, TRZ use during pregnancy might be a risk factor for in utero development of a neurodevelopmental disorder, especially when the unborn child is of DHCR7

genotype. The effects of TRZ on 7-DHC was corroborated in human serum samples. We analyzed sterols and TRZ levels in individuals with TRZ prescriptions and found that circulating TRZ levels correlated highly with 7-DHC. The abundance of off-label use and high prescription rates of TRZ might represent a risk for the development of DHCR7 heterozygous fetuses. Thus, TRZ use during pregnancy is potentially a serious public health concern.

Trends in Dispensing of Zolpidem and Low-Dose Trazodone Among Commercially Insured Adults in the United States, 2011-2018

Jenna Wong, Mara Murray Horwitz, Suzanne M Bertisch, Shoshana J Herzig, Daniel J Buysse, Sengwee TohPMID: 33258882 DOI: 10.1001/jama.2020.19224

Abstract

This study uses IBM MarketScan database data to describe trends in zolpidem and low-dose trazodone dispensing among adults with employer-sponsored insurance or Medicare supplemental plans between 2011 and 2018, before and after a 2017 clinical practice guideline discouraged trazodone use for insomnia.Synergistic interaction between trazodone and gabapentin in rodent models of neuropathic pain

Beatrice Garrone, Anna di Matteo, Alessandro Amato, Luana Pistillo, Lucia Durando, Claudio Milanese, Francesco Paolo Di Giorgio, Serena TongianiPMID: 33395416 DOI: 10.1371/journal.pone.0244649

Abstract

Neuropathic pain is a chronic debilitating condition caused by injury or disease of the nerves of the somatosensory system. Although several therapeutic approaches are recommended, none has emerged as an optimal treatment leaving a need for developing more effective therapies. Given the small number of approved drugs and their limited clinical efficacy, combining drugs with different mechanisms of action is frequently used to yield greater efficacy. We demonstrate that the combination of trazodone, a multifunctional drug for the treatment of major depressive disorders, and gabapentin, a GABA analogue approved for neuropathic pain relief, results in a synergistic antinociceptive effect in the mice writhing test. To explore the potential relevance of this finding in chronic neuropathic pain, pharmacodynamic interactions between low doses of trazodone (0.3 mg/kg) and gabapentin (3 mg/kg) were evaluated in the chronic constriction injury (CCI) rat model, measuring the effects of the two drugs both on evoked and spontaneous nociception and on general well being components. Two innate behaviors, burrowing and nest building, were used to assess these aspects. Besides exerting a significant antinociceptive effect on hyperalgesia and on spontaneous pain, combined inactive doses of trazodone and gabapentin restored in CCI rats innate behaviors that are strongly reduced or even abolished during persistent nociception, suggesting that the combination may have an impact also on pain components different from somatosensory perception. Our results support the development of a trazodone and gabapentin low doses combination product for optimal multimodal analgesia treatment.Explore Compound Types